molecular formula C6H4N4O3 B1417565 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid CAS No. 937700-95-3

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid

Cat. No. B1417565
M. Wt: 180.12 g/mol
InChI Key: XUWOCPJRQIPGIJ-UHFFFAOYSA-N
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Description

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of triazolopyrimidines has been explored in various studies . For instance, El Bakri et al. described a simple and non-regioselective condensation reaction of 3-aminotriazole with ethyl 3-phenylglycidate leading to the formation of triazolopyrimidines .


Molecular Structure Analysis

The molecular formula of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is C10H12N4O3S . The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . It consists of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system . They have been used in various chemical reactions, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .


Physical And Chemical Properties Analysis

The molecular weight of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is 268.29 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

Microwave-Assisted Multicomponent Synthesis 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid derivatives have been synthesized efficiently using a microwave-assisted one-pot protocol, which significantly reduces the reaction time and enhances yield. This method presents a green and promising synthetic pathway, with some derivatives showing potential as anticonvulsant agents (Divate & Dhongade-Desai, 2014).

Nucleophilic Rearrangements Studies on the nucleophilic rearrangements involving azolopyrimidines have revealed a distinct reaction pattern in the pyrimidine ring, resulting in the formation of compounds with modified structures. These reactions and their products offer insight into the chemical behavior of these compounds under various conditions (Potapov et al., 2012).

Reaction with Hydrazine Hydrate The reaction of hydrazine hydrate with certain derivatives leads to the formation of hydrazid acids, which, upon further reactions, yield compounds with potential biological activity. These compounds are characterized by their unique structural features, as confirmed by NMR and mass spectroscopy data (Elotmani et al., 2002).

Crystal Structure and Supramolecular Architecture

Molecular Structure in Different Crystal Environments The molecular structure of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid has been studied in two crystal environments. The analyses of these environments provide valuable information about the biological activity of its coordination compounds. The hydrogen-bonding interactions and supramolecular architecture differ significantly between the two environments, contributing to the understanding of the compound's chemical properties (Canfora et al., 2010).

Biochemical Applications

Antimicrobial Activity Some derivatives of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid have shown significant antimicrobial activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents, which are crucial in the current landscape of antibiotic resistance (Ruisi et al., 2010).

Antitumor Activity Derivatives have been studied for their antitumor activity, showing promising results against a wide range of cancer cell lines. The specificity of the reactions and the reactivity of the compounds towards various reagents underline their potential in cancer treatment (Hafez & El-Gazzar, 2009).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidines, including 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid, have found numerous applications in medicinal chemistry . Their structural versatility and the ability to generate biologically active compounds suggest that they will continue to be a focus of research in drug design .

properties

IUPAC Name

7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-10-2-7-9-6(10)8-4/h1-2H,(H,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWOCPJRQIPGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC2=NN=CN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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